Eutylone hydrochloride Eutylone hydrochloride Eutylone (hydrochloride) is a certified reference material categorized as a cathinone. Eutylone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Eutylone (hydrochloride) is an analytical reference material categorized as a cathinone. Eutylone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Eutylone (hydrochloride) is a potential designer drug with structural features shared by cathinones, amphetamines, and pyrovalerone. These compounds typically have stimulatory or entactogenic psychotropic effects. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 17764-18-0
VCID: VC0172909
InChI: InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
SMILES: CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

Eutylone hydrochloride

CAS No.: 17764-18-0

Cat. No.: VC0172909

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Eutylone hydrochloride - 17764-18-0

Specification

Description Eutylone (hydrochloride) is a certified reference material categorized as a cathinone. Eutylone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Eutylone (hydrochloride) is an analytical reference material categorized as a cathinone. Eutylone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Eutylone (hydrochloride) is a potential designer drug with structural features shared by cathinones, amphetamines, and pyrovalerone. These compounds typically have stimulatory or entactogenic psychotropic effects. This product is intended for forensic purposes.
CAS No. 17764-18-0
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H
Standard InChI Key LZTAJXOEHCOKDE-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Canonical SMILES CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Appearance Assay:≥98%A crystalline solid

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